![molecular formula C4H5O2- B1236923 Cyclopropanecarboxylate](/img/structure/B1236923.png)
Cyclopropanecarboxylate
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Overview
Description
Cyclopropanecarboxylate is a monocarboxylic acid anion. It is a conjugate base of a cyclopropanecarboxylic acid.
Scientific Research Applications
Biological Activity and Applications in Synthesis
- Cyclopropanecarboxylic acid and its derivatives, such as 2,2-dimethyl cyclopropanecarboxylic acid, are used as leading compounds due to their biological activity. Derivatives like N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Involvement in Various Biological Systems
- Cyclopropanes, a group to which cyclopropanecarboxylate belongs, are involved in a variety of biological systems. They display a range of activities including antibiotic, antiviral, antifungal, insecticidal, and in the control of plant growth. They are also key intermediates in biosynthetic processes and form major components of certain cellular membranes (Salaün & Baird, 1995).
Applications in Medicinal Chemistry
- Cyclopropanes, including cyclopropanecarboxylate, are noted for their unique spatial and electronic features, combined with high metabolic stability, making them common in medicinal chemistry. The direct transfer of a cyclopropyl group onto nitrogen in heterocycles or amides is particularly significant in pharmaceuticals (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Catalysis and Synthesis
- The nickel-catalyzed reductive carboxylation technique for synthesizing cyclopropanecarboxylic acids has been developed. This transformation is pivotal for preparing cyclopropanecarboxylic acids using either organic halides or alkene precursors (Moragas & Martín, 2016).
Structural Studies
- Cyclopropanecarboxylic acid's structure has been studied using techniques like microwave spectroscopy and electron diffraction, revealing its conformational preferences and providing valuable insights for further applications (Marstokk, Møllendal, & Samdal, 1991).
Ethylene Biosynthesis Research
- Research into the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, is important for understanding plant biology and has applications in affinity purification techniques (Pirrung, Dunlap, & Trinks, 1989).
properties
Product Name |
Cyclopropanecarboxylate |
---|---|
Molecular Formula |
C4H5O2- |
Molecular Weight |
85.08 g/mol |
IUPAC Name |
cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1 |
InChI Key |
YMGUBTXCNDTFJI-UHFFFAOYSA-M |
SMILES |
C1CC1C(=O)[O-] |
Canonical SMILES |
C1CC1C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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